N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1808205-87-9
VCID: VC8344258
InChI: InChI=1S/C21H13F3NO4PS.C6H15N/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30;1-4-7(5-2)6-3/h1-12,25H;4-6H2,1-3H3
SMILES: CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F
Molecular Formula: C27H28F3N2O4PS
Molecular Weight: 564.6 g/mol

N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

CAS No.: 1808205-87-9

Cat. No.: VC8344258

Molecular Formula: C27H28F3N2O4PS

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide - 1808205-87-9

Specification

CAS No. 1808205-87-9
Molecular Formula C27H28F3N2O4PS
Molecular Weight 564.6 g/mol
IUPAC Name N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C21H13F3NO4PS.C6H15N/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30;1-4-7(5-2)6-3/h1-12,25H;4-6H2,1-3H3
Standard InChI Key CSEKRNBJQQKIGE-UHFFFAOYSA-N
SMILES CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F
Canonical SMILES CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F

Introduction

Structural and Molecular Characterization

The compound’s architecture is defined by a polycyclic system fused with phosphorus and oxygen heteroatoms. The core structure includes a pentacyclic scaffold (13.8.0.02,11.03,8.018,23) with dioxa (12,14-oxygen) and phosphapenta (13-phosphorus) substitutions. The trifluoromethanesulfonamide group (-SO2CF3) and diethylamine (-N(CH2CH3)2) are appended to this framework, contributing to its electronic and steric profiles.

PropertyValue (Related Compounds)Source Reference
Molecular FormulaC80H65NO6P2
Molecular Weight (g/mol)1,198.3
CAS Number1638840-40-0 (analog)

Synthesis and Purification Strategies

The synthesis of this compound involves multi-step reactions requiring precise control over temperature, pH, and reagent stoichiometry. A typical pathway begins with the construction of the phosphapentacyclic core via cycloaddition or ring-closing metathesis, followed by functionalization with the trifluoromethanesulfonamide and diethylamine groups.

Key Synthetic Steps

  • Core Formation: Cyclization reactions using phosphorus-containing precursors under inert atmospheres to prevent oxidation.

  • Sulfonylation: Introduction of the -SO2CF3 group via reaction with trifluoromethanesulfonyl chloride in the presence of a base.

  • Amination: Coupling the diethylamine moiety using nucleophilic substitution or reductive amination.

Advanced purification techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) are employed to isolate the product from by-products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying structural integrity at each synthesis stage.

Physicochemical Properties

PropertyObservationSource Reference
SolubilityLow in polar solvents (e.g., H2O)
Thermal StabilityHigh (decomposition >250°C)

Reactivity and Functional Transformations

The compound participates in diverse chemical reactions, leveraging its phosphorus center and sulfonamide group:

  • Nucleophilic Substitution: The phosphorus atom acts as a Lewis acid, facilitating reactions with nucleophiles such as amines or alkoxides.

  • Electrophilic Aromatic Substitution: The aromatic rings in the pentacyclic system undergo halogenation or nitration under acidic conditions.

  • Coordination Chemistry: The phosphorus and sulfonamide groups can coordinate to metal ions, forming complexes with potential catalytic activity .

Applications in Materials Science and Catalysis

The compound’s rigid, conjugated framework makes it a candidate for organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells . Additionally, its ability to coordinate transition metals could enable its use as a ligand in asymmetric catalysis, enhancing enantioselectivity in synthetic reactions .

Comparative Analysis with Analogous Compounds

The table below contrasts key features of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[...]decaen-13-yl)-1,1,1-trifluoromethanesulfonamide with related structures:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
Target Compound-~600 (estimated)Medicinal chemistry, Catalysis
C80H65NO6P2 C80H65NO6P21,198.3Materials science
C26H34NO2PC26H34NO2P423.5Anticancer research

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